

An In-depth Technical Guide to 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1356691

[Get Quote](#)

CAS Number: 245368-31-4[\[1\]](#)

This technical guide provides a comprehensive overview of **2-Chloro-4-ethoxybenzaldehyde**, a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogues to present a predictive but thorough resource.

Physicochemical and Spectroscopic Data

The following tables summarize the fundamental physicochemical and predicted spectroscopic data for **2-Chloro-4-ethoxybenzaldehyde**. The spectroscopic data is extrapolated from the known values of the closely related compound, 2-ethoxybenzaldehyde, and general principles of spectroscopy.

Table 1: Physicochemical Properties

Property	Value	Source/Rationale
CAS Number	245368-31-4	[1]
Molecular Formula	C ₉ H ₉ ClO ₂	Calculated
Molecular Weight	184.62 g/mol	Calculated
Appearance	White to off-white solid	Predicted based on similar compounds
Solubility	Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol)	Predicted

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~10.4	s	1H	Aldehyde H (-CHO)	Aldehyde protons are typically deshielded and appear as singlets.
~7.8	d	1H	Aromatic H (ortho to -CHO)	The electron-withdrawing aldehyde group deshields the adjacent proton.
~7.0	d	1H	Aromatic H (meta to -CHO)	Aromatic proton with coupling to the ortho proton.
~6.9	s	1H	Aromatic H (ortho to -Cl)	Aromatic proton shifted by the adjacent chloro and ethoxy groups.
4.1-4.2	q	2H	Methylene H (-OCH ₂ CH ₃)	Quartet due to coupling with the methyl protons.
1.4-1.5	t	3H	Methyl H (-OCH ₂ CH ₃)	Triplet due to coupling with the methylene protons.

Table 3: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment	Rationale
~190	Aldehyde C (C=O)	Carbonyl carbons of aldehydes are highly deshielded.
~160	Aromatic C (C-OEt)	Aromatic carbon attached to the electron-donating ethoxy group.
~140	Aromatic C (C-Cl)	Aromatic carbon attached to the electronegative chlorine atom.
~135	Aromatic C-H	Aromatic methine carbon.
~125	Aromatic C (-CHO)	Quaternary aromatic carbon attached to the aldehyde.
~115	Aromatic C-H	Aromatic methine carbon.
~110	Aromatic C-H	Aromatic methine carbon.
~65	Methylene C (-OCH ₂)	Carbon of the ethoxy group adjacent to oxygen.
~15	Methyl C (-CH ₃)	Carbon of the ethoxy group.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment	Rationale
~2980, ~2870	C-H stretch (aliphatic)	Characteristic of the ethyl group.
~2820, ~2720	C-H stretch (aldehyde)	Fermi doublets are characteristic of the aldehyde C-H bond.
~1700	C=O stretch (aromatic aldehyde)	Strong absorption typical for a conjugated aldehyde.
~1600, ~1480	C=C stretch (aromatic)	Characteristic of the benzene ring.
~1250	C-O stretch (aryl ether)	Asymmetric C-O-C stretching.
~1040	C-O stretch (alkyl ether)	Symmetric C-O-C stretching.
~830	C-H bend (aromatic)	Out-of-plane bending for a substituted benzene ring.
~750	C-Cl stretch	Characteristic of an aryl chloride.

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Assignment	Rationale
184/186	[M] ⁺ (Molecular Ion)	Presence of chlorine isotope pattern (approx. 3:1 ratio).
155/157	[M - CHO] ⁺	Loss of the formyl radical.
127/129	[M - CHO - CO] ⁺	Subsequent loss of carbon monoxide.
111	[M - C ₂ H ₅ O - Cl] ⁺	Fragmentation involving loss of the ethoxy and chloro groups.

Experimental Protocols

While a specific, validated protocol for the synthesis of **2-Chloro-4-ethoxybenzaldehyde** is not available in the cited literature, a reliable synthetic route can be proposed based on the well-established Williamson ether synthesis. This method is commonly used for the preparation of aryl ethers from phenols.

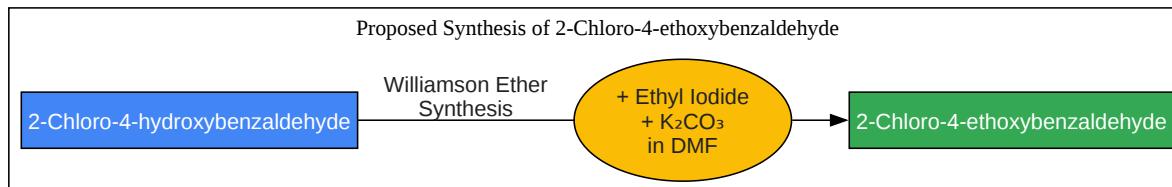
Proposed Synthesis of **2-Chloro-4-ethoxybenzaldehyde** via Williamson Ether Synthesis

Objective: To synthesize **2-Chloro-4-ethoxybenzaldehyde** from 2-chloro-4-hydroxybenzaldehyde.

Materials:

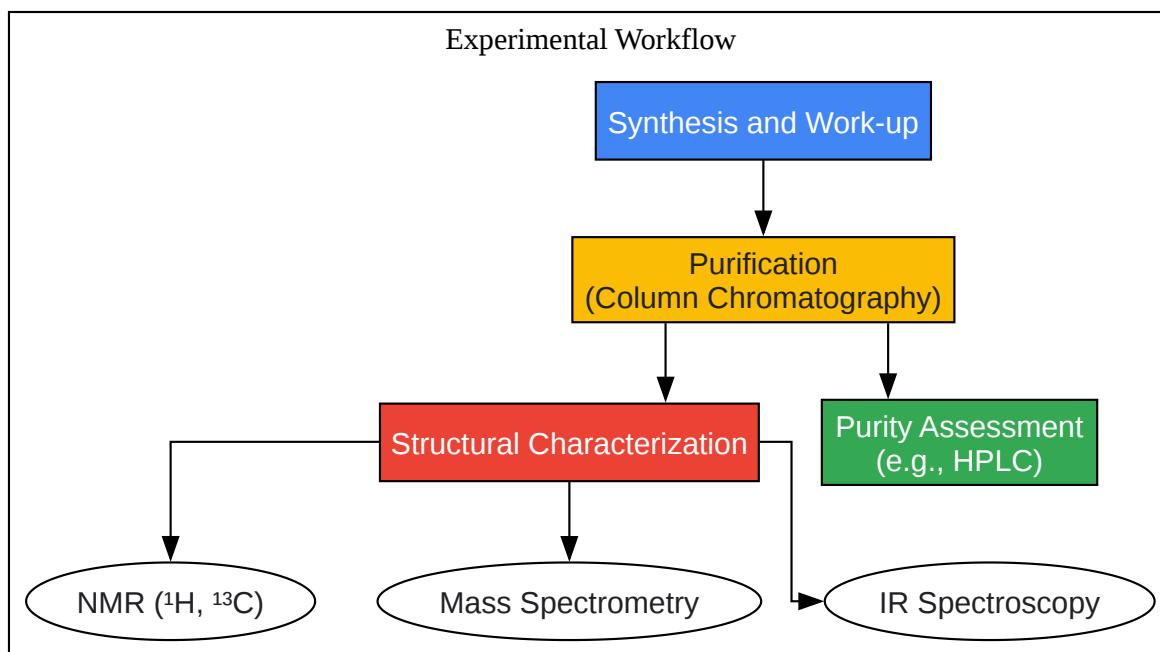
- 2-Chloro-4-hydroxybenzaldehyde
- Ethyl iodide or ethyl bromide
- Potassium carbonate (anhydrous)
- N,N-Dimethylformamide (DMF, anhydrous)
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Deionized water

Procedure:


- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-hydroxybenzaldehyde (1.0 equivalent).
- Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the flask. Add anhydrous DMF to dissolve the starting material (approximately 5-10 mL per

gram of the hydroxybenzaldehyde).

- **Addition of Ethylating Agent:** Stir the suspension at room temperature for 15-20 minutes. Add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 - 1.5 equivalents) dropwise to the mixture.
- **Reaction:** Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure **2-Chloro-4-ethoxybenzaldehyde**.


Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the synthesis and characterization of **2-Chloro-4-ethoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Chloro-4-ethoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and analysis.

Applications in Research and Drug Development

While specific applications of **2-Chloro-4-ethoxybenzaldehyde** in drug development or its direct involvement in signaling pathways are not detailed in the available literature, substituted benzaldehydes are a well-known class of compounds with significant utility in medicinal chemistry. They serve as versatile intermediates for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures that form the core of many pharmaceutical agents.

The presence of the chloro and ethoxy groups on the benzaldehyde scaffold of this particular molecule offers several strategic advantages for drug design:

- **Modulation of Lipophilicity:** The ethoxy group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
- **Metabolic Stability:** The chloro substituent can block positions susceptible to metabolic oxidation, thereby increasing the *in vivo* half-life of a drug candidate.
- **Fine-tuning of Binding Interactions:** The electronic properties of the chloro (electron-withdrawing) and ethoxy (electron-donating) groups can be exploited to optimize interactions with biological targets.

Given these characteristics, **2-Chloro-4-ethoxybenzaldehyde** is a promising starting material for the synthesis of novel compounds with potential therapeutic activities. Further research is required to explore its specific biological effects and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 245368-31-4 Cas No. | 2-Chloro-4-ethoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4-ethoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1356691#2-chloro-4-ethoxybenzaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com